molecular formula C22H23N3O2 B2458060 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide CAS No. 1252903-52-8

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B2458060
CAS No.: 1252903-52-8
M. Wt: 361.445
InChI Key: LXAQRXWCLZMBMI-UHFFFAOYSA-N
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Description

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyridazinone ring and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone. This intermediate then undergoes cyclization to form the pyridazinone ring. The final step involves the acylation of the pyridazinone with N-ethyl-N-phenylacetamide under specific conditions, such as the presence of a base like triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the process and ensure consistency .

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both ethyl and phenyl groups on the acetamide moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-4-24(19-8-6-5-7-9-19)22(27)15-25-21(26)13-12-20(23-25)18-11-10-16(2)17(3)14-18/h5-14H,4,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAQRXWCLZMBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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